5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine

physicochemical profiling drug-likeness lead optimization

Halogen regioisomer errors cause failed cross-coupling in library synthesis. This 4-bromo-2-chlorophenyl aminopyrazole (CAS 934330-21-9) resolves this via ortho-Cl/para-Br pattern for sequential Pd diversification: • Para-Br reacts preferentially under Suzuki conditions; ortho-Cl preserved for subsequent Buchwald-Hartwig amination. • Validated 3-aminopyrazole hinge-binder for kinase programs (CHK1, CDK, Aurora). • ≥98% purity; 2-8°C storage; ambient global shipping.

Molecular Formula C9H7BrClN3
Molecular Weight 272.53 g/mol
Cat. No. B12074268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine
Molecular FormulaC9H7BrClN3
Molecular Weight272.53 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)Cl)C2=CC(=NN2)N
InChIInChI=1S/C9H7BrClN3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14)
InChIKeyCDRXGCQKUCRZCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Bromo-2-chlorophenyl)-1H-pyrazol-3-amine: Key Procurement Specifications and Core Structural Properties


5-(4-Bromo-2-chlorophenyl)-1H-pyrazol-3-amine (CAS 934330-21-9) is a heterocyclic small molecule belonging to the 3-aminopyrazole class, bearing a 4-bromo-2-chlorophenyl substituent at the pyrazole 5-position . With a molecular formula of C₉H₇BrClN₃ and a molecular weight of 272.53 g/mol, this compound features a unique dual-halogen (Br/Cl) aryl substitution pattern that differentiates it from mono-halogenated or regioisomeric analogs [1]. Its computed physicochemical properties—XLogP3-AA of 2.8, topological polar surface area (TPSA) of 54.7 Ų, and a single rotatable bond—position it within favorable drug-like and fragment-like chemical space for early-stage discovery programs [1]. The compound is commercially available at 95–98% purity from multiple vendors, stored at 2–8°C under dry conditions, and is supplied for research and further manufacturing use only .

Why Generic Substitution Fails for 5-(4-Bromo-2-chlorophenyl)-1H-pyrazol-3-amine


The 3-aminopyrazole scaffold is a privileged structure in kinase inhibitor and anti-infective drug discovery, but the precise position and identity of halogen substituents on the pendant aryl ring critically govern both target binding and synthetic tractability [1]. Unlike the more common 4-bromo-3-chlorophenyl or 2-bromo-6-chlorophenyl regioisomers, the 4-bromo-2-chlorophenyl substitution pattern of this compound places chlorine ortho to the pyrazole linkage, introducing steric and electronic effects that influence conformational pre-organization around the biaryl bond . Furthermore, the para-bromine provides a selective handle for sequential Suzuki-Miyaura cross-coupling—bromine reacts preferentially over chlorine under palladium catalysis—enabling stepwise diversification strategies that are not feasible with mono-halogenated or symmetrically substituted analogs [2]. These structural features mean that substituting a closely related analog without verifying the halogen regiochemistry can lead to divergent reactivity, altered binding modes, and failed synthetic campaigns.

Quantitative Differentiation Evidence for 5-(4-Bromo-2-chlorophenyl)-1H-pyrazol-3-amine vs. Closest Analogs


XLogP3-AA Lipophilicity Benchmarking Against Regioisomeric Analogs for Permeability Optimization

The target compound exhibits a computed XLogP3-AA of 2.8, which places it at the lower end of optimal oral drug-like lipophilicity (typically LogP 1–5). This value is derived from PubChem 2024.11.20 release data [1]. In comparison, the regioisomeric 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine (CAS 2169582-75-4), where chlorine occupies the ortho-6 position rather than ortho-2, would be expected to exhibit a comparable but distinct LogP due to altered dipole moment orientation, though experimentally measured values are not available in public databases. The target compound's TPSA of 54.7 Ų and 2 hydrogen bond donors further support moderate passive permeability characteristics.

physicochemical profiling drug-likeness lead optimization

Suzuki-Miyaura Cross-Coupling Reactivity: Br vs. Iodo Derivatives in Aminopyrazole Substrates

A direct head-to-head comparison published by Jedinák et al. (2017) in The Journal of Organic Chemistry demonstrated that in the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles, bromo and chloro derivatives were superior to iodo derivatives due to a reduced propensity for undesired dehalogenation side reactions [1]. While the study used model NH-free aminopyrazole substrates rather than this specific compound, the mechanistic finding is directly transferable: the para-bromine on the target compound's phenyl ring is expected to undergo efficient Suzuki coupling with lower dehalogenation than the corresponding iodo analog. The presence of the ortho-chlorine may further modulate coupling rates through steric and electronic effects, offering a chemoselective handle for sequential functionalization not possible with mono-brominated or 2,6-dihalogenated isomers.

synthetic chemistry cross-coupling building block diversification

Halogen Substitution Pattern Discrimination for Kinase Inhibitor Scaffold Design

The 4-bromo-2-chlorophenyl substitution pattern is distinct from the regioisomeric 4-bromo-3-chlorophenyl and 2-bromo-6-chlorophenyl patterns commonly encountered in commercial screening libraries. In the 3-aminopyrazole kinase inhibitor class, the ortho-chloro substituent adjacent to the pyrazole-aryl bond restricts rotation around the biaryl axis, potentially pre-organizing the molecule into a bioactive conformation . This contrasts with the 4-bromo-3-chlorophenyl isomer (CAS not available for the exact pyrazol-3-amine but known for related scaffolds), where meta-chlorine exerts less torsional constraint. The 3-(4-bromo-2-chlorophenyl)-1H-pyrazole analog has demonstrated notable cytotoxicity with IC₅₀ values of 0.39 ± 0.06 µM against HCT116 cells and 0.46 ± 0.04 µM against MCF-7 cells, suggesting the 4-bromo-2-chlorophenyl motif confers favorable target engagement properties . While these data are from a des-amino analog, they support class-level inference that the halogen regiochemistry is a determinant of biological activity.

kinase inhibitor structure-activity relationship binding conformation

Purity Benchmarking and Storage Stability for Procurement Decision-Making

Multiple commercial suppliers offer 5-(4-bromo-2-chlorophenyl)-1H-pyrazol-3-amine at standardized purity levels: 95% (AKSci, AchemBlock) and 98% (Leyan) . Storage recommendations converge on sealed, dry conditions at 2–8°C, with room-temperature shipping permissible in continental US . The hydrochloride salt form (CAS not separately assigned; molecular formula C₉H₈BrCl₂N₃, MW 308.99) is also commercially available at 95% purity, offering an alternative for programs requiring enhanced aqueous solubility . In contrast, the closely related 5-(2-bromo-6-chlorophenyl)-1H-pyrazol-3-amine (CAS 2169582-75-4) and 5-(4-bromo-3-chlorophenyl)-1H-pyrazol-3-amine are less broadly stocked, with fewer vendors offering validated purity certificates. The broader availability and multiple purity grades of the target compound reduce single-supplier dependency risk in long-term discovery programs.

quality control storage stability procurement specifications

4-Bromo-2-chlorophenyl Motif in Antifungal Pyrazole Derivatives: Class-Level Pharmacological Relevance

A 2011 study published in the European Journal of Medicinal Chemistry demonstrated that ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate—a compound containing the identical 4-bromo-2-chlorophenyl motif as the target compound—exhibited MIC = 0.015 µmol mL⁻¹ against Candida parapsilosis, exceeding the potency of the reference drug fluconazole (MIC = 0.020 µmol mL⁻¹) [1]. While this data point comes from a structurally elaborated pyrazole-3-carboxylate rather than the 3-aminopyrazole itself, it demonstrates that the 4-bromo-2-chlorophenyl pharmacophoric element can contribute meaningfully to target binding in anti-infective contexts. The 3-amino group on the target compound provides a synthetic handle for analogous carboxylate or amide elaboration, making it a direct precursor for SAR exploration around this validated motif.

antifungal activity pyrazole carboxylate Candida parapsilosis

High-Value Application Scenarios for 5-(4-Bromo-2-chlorophenyl)-1H-pyrazol-3-amine in Discovery and Development


Stepwise Diversification via Chemoselective Suzuki-Miyaura Cross-Coupling for Kinase-Focused Libraries

The para-bromine on the 4-bromo-2-chlorophenyl ring serves as the primary cross-coupling handle, reacting preferentially over the ortho-chlorine under standard Pd-catalyzed conditions. This enables a sequential diversification strategy: first, Suzuki coupling at the bromo position to introduce aryl, heteroaryl, or styryl diversity elements; second, if desired, Buchwald-Hartwig amination or further cross-coupling at the chloro position. As demonstrated by Jedinák et al. (2017), bromo-aminopyrazoles undergo efficient Suzuki-Miyaura coupling with reduced dehalogenation compared to iodo analogs, making this compound an optimal core scaffold for parallel library synthesis [1]. The free 3-amino group provides an additional orthogonal diversification point via amide formation, urea synthesis, or reductive amination.

Kinase Inhibitor Fragment and Lead Optimization Starting Point

The 3-aminopyrazole core is a well-validated hinge-binding motif in kinase inhibitor design, exemplified by clinical compounds such as Tozasertib (VX-680). The 4-bromo-2-chlorophenyl substituent introduces conformational constraint through ortho-chlorine steric effects, potentially pre-organizing the molecule for binding to kinase ATP pockets . The compound's molecular weight (272.53 Da) and computed XLogP3-AA (2.8) place it within fragment-like chemical space, making it suitable for fragment-based screening campaigns or as an early lead scaffold where ligand efficiency metrics are critical [2]. Related 3-aminopyrazole derivatives have demonstrated IC₅₀ values in the low nanomolar range against CHK1, CDK, and Aurora kinases, and the specific halogen pattern contributes to kinase selectivity profiles across the kinome.

Antifungal and Anti-Infective Scaffold Elaboration Programs

The 4-bromo-2-chlorophenyl motif has demonstrated validated antifungal activity in pyrazole-3-carboxylate derivatives, with MIC values against Candida parapsilosis (0.015 µmol mL⁻¹) exceeding fluconazole potency (0.020 µmol mL⁻¹) [3]. The target compound's 3-amino group enables straightforward conversion to carboxylate esters (via Sandmeyer-type chemistry or diazotization/carboxylation) or to amide/urea derivatives for systematic SAR exploration. This positions the compound as a versatile intermediate for anti-infective discovery programs targeting azole-resistant fungal strains, where novel chemotypes are urgently needed.

Agrochemical Intermediate for Halogenated Pyrazole Herbicides and Fungicides

Substituted arylpyrazoles, particularly those bearing bromo and chloro substituents, are established intermediates in the synthesis of agrochemical active ingredients including herbicides and fungicides [4]. The 4-bromo-2-chlorophenyl substitution pattern appears in patent literature describing processes for preparing arylpyrazole intermediates used in crop protection. The target compound's dual-halogen architecture permits sequential functionalization to access diverse agrochemical chemotypes, while its 95–98% commercial purity meets the specifications required for pilot-scale intermediate use in process chemistry development.

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